4-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide
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Overview
Description
4-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide is a chemical compound that finds its application in various scientific research fields. Characterized by its intricate molecular structure, it combines fluorinated benzamide and pyrimidine elements. The compound is notable for its significant biological activities and has been the focus of numerous studies in medicinal chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide typically involves the following steps:
Starting Materials: : Begin with the selection of appropriate fluorinated benzamide and pyrimidine derivatives.
Coupling Reaction: : The benzamide derivative undergoes a coupling reaction with a pyrimidine derivative under the influence of catalysts such as palladium or copper.
Cyclization: : The resulting intermediate is then cyclized to form the final compound. This step often requires specific conditions such as controlled temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production process can be scaled up by optimizing reaction conditions and employing continuous flow techniques. The use of high-pressure reactors and advanced purification methods like crystallization and chromatography ensures the compound is produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
The compound 4-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide is known to undergo several types of chemical reactions:
Oxidation: : It can be oxidized to form various oxidative derivatives, which are studied for their distinct biological properties.
Reduction: : Reductive reactions often lead to the formation of amine or alcohol derivatives, depending on the reagents and conditions used.
Substitution: : The aromatic ring's fluoro group can undergo substitution reactions, resulting in a variety of substituted benzamides.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide
Reduction Reagents: : Lithium aluminium hydride, sodium borohydride
Substitution Reagents: : Halogens, nucleophiles
Major Products
The products formed from these reactions are critical for further investigations. For instance, oxidative derivatives are explored for enhanced pharmacological effects, while reductive derivatives are examined for improved metabolic stability.
Scientific Research Applications
4-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide has wide-ranging applications in scientific research:
Chemistry: : It serves as a building block for synthesizing more complex molecules with potential use in various chemical reactions and studies.
Biology: : Researchers explore its role in biological pathways and its interactions with proteins and enzymes.
Medicine: : The compound is studied for its potential therapeutic effects, particularly in oncology and neurology.
Industry: : Beyond academic research, it finds uses in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action for 4-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide involves interactions at the molecular level:
Molecular Targets: : It often targets specific enzymes or receptors, inhibiting or modulating their activity.
Pathways: : The compound can affect various biochemical pathways, including signal transduction and metabolic processes. This makes it valuable for studying disease mechanisms and potential therapeutic interventions.
Comparison with Similar Compounds
When compared with other fluorinated benzamides and pyrimidines, 4-fluoro-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide stands out due to its unique structure, which imparts specific chemical and biological properties.
Similar Compounds Include
4-fluoro-N-(pyridin-2-yl)benzamide
4-fluoro-N-((1r,4r)-4-cyclohexyl)benzamide
5-fluoropyrimidin-2-yl)benzamide
These compounds share some structural similarities but differ significantly in their effects and applications, making each unique in its way.
Properties
IUPAC Name |
4-fluoro-N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O2/c18-12-3-1-11(2-4-12)16(23)22-14-5-7-15(8-6-14)24-17-20-9-13(19)10-21-17/h1-4,9-10,14-15H,5-8H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWCENSXERRTTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(C=C2)F)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.